molecular formula C15H19ClN2O5S B241628 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide

2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide

Cat. No. B241628
M. Wt: 374.8 g/mol
InChI Key: VGQFDACVALUMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide, also known as CPTH, is a small molecule inhibitor that has shown promising results in various scientific research studies. It has been found to be effective in inhibiting the activity of certain enzymes and pathways, making it a potential candidate for various therapeutic applications.

Mechanism of Action

2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide inhibits the activity of enzymes and pathways by binding to specific sites on their molecules. It has been found to bind to the active site of histone acetyltransferases, thereby inhibiting their activity. 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide also binds to a specific site on the NF-κB pathway, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide has been found to have various biochemical and physiological effects in different experimental models. It has been shown to induce cell death in cancer cells and reduce inflammation in animal models of arthritis. 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide has several advantages as a research tool, including its high potency and specificity for its target enzymes and pathways. However, it also has some limitations, such as its potential toxicity and off-target effects when used at high concentrations. It is important to carefully optimize the concentration and duration of 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide treatment in experiments to avoid any undesirable effects.

Future Directions

There are several future directions for the research on 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide. One potential area of study is its potential application in the treatment of cancer, neurodegenerative disorders, and inflammation. Further studies are needed to determine its efficacy and safety in various animal models and clinical trials. Another area of research is the development of more potent and specific inhibitors of histone acetyltransferases and NF-κB pathway, which could have even greater therapeutic potential.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide is a small molecule inhibitor that has shown promising results in various scientific research studies. Its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation make it a valuable research tool. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide involves several steps, including the reaction of 4-chlorophenol with 1,1-dioxo-3-thiacyclohexane, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been found to inhibit the activity of certain enzymes such as histone acetyltransferases, which are involved in the regulation of gene expression. 2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide has also been found to inhibit the activity of a pathway called NF-κB, which is involved in inflammation and immune response.

properties

Product Name

2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide

Molecular Formula

C15H19ClN2O5S

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N//'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide

InChI

InChI=1S/C15H19ClN2O5S/c1-10(23-13-4-2-12(16)3-5-13)15(20)18-17-14(19)8-11-6-7-24(21,22)9-11/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,18,20)

InChI Key

VGQFDACVALUMCR-UHFFFAOYSA-N

SMILES

CC(C(=O)NNC(=O)CC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NNC(=O)CC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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